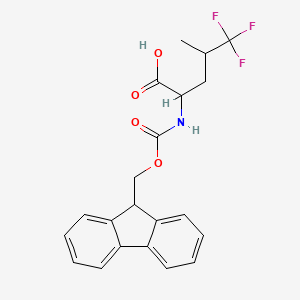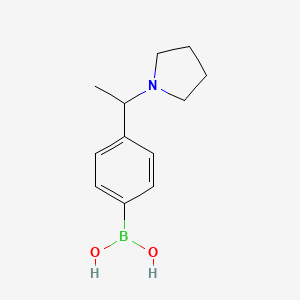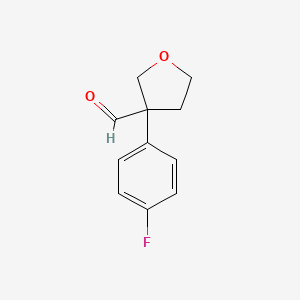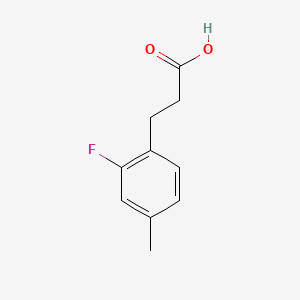
Fmoc-5,5,5-trifluoro-DL-leucine
Overview
Description
Fmoc-5,5,5-trifluoro-DL-leucine is a derivative of leucine, an essential amino acid. This compound is characterized by the presence of a trifluoromethyl group attached to the leucine backbone, and it is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protection makes it particularly useful in solid-phase peptide synthesis and proteomics studies .
Mechanism of Action
Target of Action
Fmoc-5,5,5-trifluoro-DL-leucine is an analog of the amino acid leucine . Its primary targets are proteins that incorporate leucine during synthesis. Leucine is one of the more simple amino acids with an isobutyl group as the side chain .
Mode of Action
This compound interacts with its targets by being incorporated into proteins during peptide synthesis . The Fmoc group is typically removed with a base such as pyridine .
Biochemical Pathways
The compound affects the biochemical pathways involved in protein synthesis. By incorporating into proteins, it can alter their structure and function, potentially leading to changes in cellular processes .
Result of Action
The incorporation of this compound into proteins can lead to the synthesis of highly fluorinated peptides . This can increase their thermal stability , potentially affecting protein function and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-5,5,5-trifluoro-DL-leucine typically involves the introduction of a trifluoromethyl group to the leucine molecule. This can be achieved through various synthetic routes, including:
Direct Fluorination: Using reagents like trifluoromethyl iodide in the presence of a base.
Substitution Reactions: Starting from a suitable leucine derivative and introducing the trifluoromethyl group via nucleophilic substitution
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Processing: Where the reactions are carried out in large reactors.
Continuous Flow Processing: For more efficient and scalable production
Chemical Reactions Analysis
Types of Reactions
Fmoc-5,5,5-trifluoro-DL-leucine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the trifluoromethyl group to a methyl group.
Substitution: Replacement of the trifluoromethyl group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Like lithium aluminum hydride.
Nucleophiles: For substitution reactions, such as sodium azide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Produces oxo derivatives.
Reduction: Produces methylated leucine derivatives.
Substitution: Produces various substituted leucine derivatives
Scientific Research Applications
Fmoc-5,5,5-trifluoro-DL-leucine has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of highly fluorinated peptides, which are valuable in studying protein-protein interactions and enzyme mechanisms
Biology: Incorporated into peptides to study their stability and interactions within biological systems
Medicine: Potential use in drug development due to its unique properties and stability
Industry: Used in the production of specialized peptides for various industrial applications
Comparison with Similar Compounds
Similar Compounds
5,5,5-Trifluoro-DL-leucine: A non-Fmoc protected version used in similar applications
3,3,3-Trifluoro-DL-alanine: Another trifluoromethylated amino acid used in peptide synthesis
4,4,4,4′,4′,4′-Hexafluoro-DL-valine: A highly fluorinated amino acid used for similar purposes
Uniqueness
Fmoc-5,5,5-trifluoro-DL-leucine is unique due to its Fmoc protection, which makes it particularly suitable for solid-phase peptide synthesis. The trifluoromethyl group also imparts unique properties, such as increased thermal stability and resistance to enzymatic degradation .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5,5-trifluoro-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO4/c1-12(21(22,23)24)10-18(19(26)27)25-20(28)29-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITBKIGOBMSJBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661507 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5,5-trifluoroleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777946-04-0 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5,5-trifluoroleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine](/img/structure/B1390700.png)
![3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390701.png)



